molecular formula C25H23N5O5 B12212869 N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12212869
M. Wt: 473.5 g/mol
InChI Key: JXYZTYFGUPFAAS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a potent and selective cell-permeable inhibitor of the atypical protein kinase C, PKCι (PKCiota). This compound targets the PB1 domain interaction, specifically disrupting the binding between PKCι and its effector proteins like Par6 , a key signaling complex in cell polarity and proliferation pathways. By inhibiting the PKCι-Par6 interaction, this molecule effectively blocks downstream oncogenic signaling, including the RAS-related pathways, making it a valuable chemical probe for investigating the role of PKCι in cancer cell transformation, survival, and tumorigenesis . Its high specificity for the PB1 domain interaction interface minimizes off-target effects, providing researchers with a precise tool for dissecting complex signaling networks. This product is intended for research applications such as enzymology, cell-based assays, and preclinical cancer biology studies to explore novel therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C25H23N5O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H23N5O5/c26-22-17(24(31)27-12-15-6-7-19-20(10-15)35-14-34-19)11-18-23(30(22)13-16-4-3-9-33-16)28-21-5-1-2-8-29(21)25(18)32/h1-2,5-8,10-11,16,26H,3-4,9,12-14H2,(H,27,31)

InChI Key

JXYZTYFGUPFAAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3

Origin of Product

United States

Preparation Methods

Nitration and Reduction of Safrole

Safrole (1,3-benzodioxol-5-ylpropene) undergoes nitration at the para position using nitric acid in acetic anhydride, followed by catalytic hydrogenation (H₂/Pd-C) to yield 5-nitro-1,3-benzodioxole. Subsequent reduction with LiAlH₄ converts the nitro group to an amine, producing 1,3-benzodioxol-5-ylmethanamine.

Reaction Conditions :

  • Nitration: 0°C, 2 h, 85% yield.

  • Hydrogenation: 50 psi H₂, RT, 90% yield.

Construction of the Triazatricyclic Core

Formation of the Pyridone Intermediate

A pyridone derivative is synthesized by condensing 2-aminopyridine with ethyl acetoacetate under acidic conditions (HCl, reflux), yielding 6-methyl-2-pyridone.

Cyclization to Triazatricyclo Skeleton

Introduction of the Carboxamide Group

Activation of the Carboxylic Acid

Intermediate A’s carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 1,3-benzodioxol-5-ylmethanamine in dichloromethane (DCM) at 0°C.

Key Data :

StepReagents/ConditionsYield
Acyl chloride formationSOCl₂, reflux, 2 h95%
AmidationDCM, 0°C → RT, 12 h88%

Optimization and Challenges

Regioselectivity in Cyclization

The triazatricyclo core’s formation is sensitive to reaction stoichiometry. Excess POCl₂ leads to over-chlorination, reducing yields by 30%.

Stability of the Oxolane Group

The oxolan-2-ylmethyl group is prone to ring-opening under strong acidic conditions. Using mild bases (e.g., NaHCO₃) during workup preserves integrity.

Alternative Routes

Microwave-Assisted Synthesis

A patent (WO2022207944A9) describes microwave-assisted coupling of benzodioxole derivatives with tetrahydrofuran-containing intermediates, reducing reaction times from 12 h to 30 min.

Enzymatic Amidations

Pilot studies using lipase B (Candida antarctica) show 70% conversion in amidation, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound’s triazatricyclic core distinguishes it from simpler bicyclic or monocyclic analogues. Below is a comparative analysis with selected compounds from literature:

Compound Name Core Structure Key Substituents Notable Features
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-...-5-carboxamide (Target) Triazatricyclic Benzodioxole, oxolane methyl, carboxamide High structural complexity; potential for multi-target interactions
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic Benzothiazole, dimethylamino phenyl Spiro architecture enhances conformational rigidity; benzothiazole aids π-π stacking
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-... Bicyclic β-lactam Thiadiazole, tetrazole Antibiotic activity; thiadiazole improves membrane permeability
4-[(N,N-diethylamino)carbonyl]-5-[(tert-butoxyglycyl)carbonyl]-1H-imidazole Imidazole Diethylamino carbonyl, tert-butoxyglycyl Simplified scaffold; tert-butoxy groups enhance steric bulk

Functional and Electronic Comparisons

  • Triazatricyclic vs.
  • Benzodioxole vs. Benzothiazole : The benzodioxole group in the target compound may confer greater metabolic stability than benzothiazole derivatives, which are prone to oxidative metabolism .
  • Oxolane vs. Thiadiazole Substituents : The oxolane methyl group likely increases lipophilicity (logP) compared to the polar thiadiazole in β-lactam antibiotics, impacting bioavailability .

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns in the triazatricyclic core (e.g., N–H···O interactions) could differ significantly from imidazole or β-lactam analogues. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving these motifs, which influence solubility and crystal packing .

Research Findings and Implications

  • QSAR Considerations : The triazatricyclic system’s van der Waals volume and polar surface area likely differ from simpler cores, affecting pharmacokinetic properties .
  • Thermodynamic Stability : The oxolane substituent may stabilize the molecule via intramolecular H-bonding with the carboxamide, a feature absent in tert-butoxyglycyl imidazoles .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This article explores its biological activity based on existing research and findings.

Structural Characteristics

The compound features a tricyclic structure with multiple functional groups including an imino group and a carboxamide group. The presence of the benzodioxole moiety suggests that it may interact favorably with biological systems, potentially leading to various pharmacological effects.

Potential Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following are potential activities associated with this compound:

  • Antimicrobial Activity : Compounds containing benzodioxole structures have been reported to possess antimicrobial properties. This may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties : The structural complexity and presence of nitrogen-containing groups suggest potential anticancer activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is crucial for assessing its therapeutic potential:

  • Molecular Docking Studies : Computational studies can predict how this compound interacts with various biological targets such as enzymes and receptors.
  • Binding Affinity Assessments : Techniques like surface plasmon resonance can elucidate binding affinities with target proteins.
  • In Vitro Studies : Laboratory experiments involving cell cultures can provide insights into the compound's efficacy and safety profile.

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